2,5,8-Trioxa-11-azatridecan-13-oic acid
Description
Properties
CAS No. |
184709-01-1 |
|---|---|
Molecular Formula |
C9H19NO5 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethylamino]acetic acid |
InChI |
InChI=1S/C9H19NO5/c1-13-4-5-15-7-6-14-3-2-10-8-9(11)12/h10H,2-8H2,1H3,(H,11,12) |
InChI Key |
HJQXOYZSPYHFOA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCNCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Aldehyde Synthesis :
- Dess-Martin Oxidation : Triethylene glycol monomethyl ether is oxidized to 3,6,9-trioxa-decanaldehyde using Dess-Martin periodinane (DMP) in dichloromethane (DCM). Yields range from 19–30% due to periodinane byproduct formation.
- Swern Oxidation : Alternative oxidation with oxalyl chloride and dimethyl sulfide achieves similar aldehydes but requires stringent low-temperature control to avoid Pummerer rearrangement side products.
Reductive Amination :
- Amine Coupling : Benzyl-protected glycine reacts with the aldehyde in the presence of sodium triacetoxyborohydride (Na(OAc)₃BH) or sodium cyanoborohydride (Na(CN)BH₃). Acidic conditions (AcOH) improve imine formation but risk dialkylation.
- Optimization : Using excess amine minimizes overalkylation, though side products like aminals form under prolonged reaction times.
Nucleophilic Substitution :
Table 1: Comparison of Oxidation Methods
| Method | Reagents | Yield (%) | Key Challenges |
|---|---|---|---|
| Dess-Martin | DMP, DCM, 0°C | 19–30 | High byproduct load, costly reagents |
| Swern | SOCl₂, DMSO, −60°C | 20–30 | Temperature sensitivity, thioacetal formation |
Coupling Reactions with Activated Carboxylic Acids
Carboxylic acid activation is critical for amide bond formation between the polyether backbone and amines.
Key Steps:
Activation :
- 1-Hydroxybenzotriazole (HOBt) : Reacts with the carboxylic acid in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in polar aprotic solvents (e.g., DMF).
- Solvent Selection : DMF or DMSO enhances reactivity, while DCM or THF is used for less polar intermediates.
Amine Coupling :
Table 2: Activators and Coupling Agents
| Activator | Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| HOBt | EDC | DIPEA | DMF | 75–85 |
| HATU | PyAOP | DIPEA | DCM/DMF | 70–80 |
| DCC | – | – | DCM | 60–70 |
Solid-Phase Synthesis (SPS) Approach
SPS offers iterative chain elongation but faces challenges in scalability.
Key Steps:
- Resin Loading :
- Submonomer Method :
- Drawbacks :
Table 3: Advantages and Limitations of SPS
| Advantages | Limitations |
|---|---|
| High purity intermediates | Low throughput for large-scale synthesis |
| Easy intermediate isolation | Complex deprotection steps required |
Boc-Protected Intermediate Synthesis
Boc groups facilitate selective deprotection but require careful handling.
Key Steps:
- Boc Protection :
- Deprotection :
Example:
- 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid (CAS 108466-89-3) is synthesized via Boc protection of amines, followed by coupling with activated acids.
Liquid-Phase Convergent Synthesis
This method prioritizes cost efficiency and avoids solid-phase limitations.
Key Steps:
- One-Pot Hydrolysis and Protection :
- Convergent Coupling :
Table 4: Liquid-Phase vs. Solid-Phase Synthesis
| Parameter | Liquid-Phase | Solid-Phase |
|---|---|---|
| Scalability | High | Low |
| Protecting Group Flexibility | Moderate | High |
| Cost | Low | High |
Challenges and Optimization Strategies
- Side Reactions : Dialkylation and aminal formation in reductive amination are mitigated by using excess amines or weaker reducing agents.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while DCM or THF is preferred for sensitive intermediates.
- Boc Deprotection : TFA/DCM mixtures selectively cleave Boc groups without affecting esters or ethers.
Applications in Bioconjugation
The compound’s terminal carboxylic acid and amine enable bioconjugation:
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carboxylic acid group facilitates amide and ester bond formation via activation with coupling reagents. This reactivity is central to its applications in bioconjugation and drug design.
Table 1: Key Coupling Reactions and Conditions
-
Amidation : In a study by MDPI, the compound was coupled with 3-(methoxycarbonyl)benzoic acid using HATU and DIPEA, achieving high yields (88%) under mild conditions .
-
Esterification : BioRxiv reports its use in synthesizing tetrazine conjugates via EDCI/HOBt-mediated activation, highlighting its role in bioorthogonal chemistry .
Deprotection Reactions
The tert-butoxycarbonyl (Boc) protecting group in derivatives of this compound is cleaved under acidic conditions, enabling further functionalization.
Example:
-
Boc Removal : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently cleaves the Boc group, as demonstrated in the synthesis of PROTACs targeting tissue transglutaminase .
Functionalization via Linker Chemistry
The compound’s polyethylene glycol (PEG)-like backbone enhances solubility and biocompatibility, making it ideal for linker applications in antibody-drug conjugates (ADCs) and protein degraders.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to its unique trioxa-azatridecan backbone.
Table 2: Reactivity Comparison with Analogous Compounds
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| 2,5,8-Trioxa-11-azatridecan-13-oic acid | Carboxylic acid, ethers, amine | High amidation/esterification efficiency |
| 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid | Boc-protected amine, ketone | Selective deprotection and coupling |
| m-PEG3-CH2COOH | PEG spacer, carboxylic acid | Enhanced solubility for bioconjugation |
Kinetic and Mechanistic Insights
-
Coupling Efficiency : EDCI/HOBt activation in DCM at room temperature achieves near-quantitative yields for esterification, minimizing side reactions .
-
Time-Dependent Degradation : PROTACs derived from this compound show transient TG2 degradation in ovarian cancer cells, with maximal effects at 6 hours post-treatment .
Stability Under Physiological Conditions
The compound exhibits stability in aqueous media but undergoes pH-dependent hydrolysis at extremes (pH < 3 or > 10), limiting its utility in unmodified form for oral delivery .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. PROTAC Development
One of the most promising applications of 2,5,8-Trioxa-11-azatridecan-13-oic acid is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that can induce targeted protein degradation by recruiting an E3 ubiquitin ligase to a target protein. This mechanism allows for selective degradation of proteins that are implicated in various diseases, including cancer.
Recent studies have shown that compounds similar to this compound can be utilized as linkers in the synthesis of PROTACs. These compounds exhibit favorable pharmacokinetic properties and can enhance the efficacy of targeted therapies by degrading oncogenic proteins more effectively than traditional inhibitors .
1.2. Anticancer Activity
Research indicates that this compound derivatives can exhibit anticancer properties by targeting specific proteins involved in tumor progression. For instance, compounds designed with this scaffold have shown effectiveness in degrading proteins associated with ovarian cancer cell lines. The degradation leads to reduced levels of tumor-promoting factors, thereby inhibiting cancer cell proliferation .
Biochemical Applications
2.1. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise as a dual inhibitor of aminopeptidase N and histone deacetylases (HDACs). Such dual inhibition can enhance therapeutic effects in cancer treatment by simultaneously targeting multiple pathways involved in tumor growth and survival .
2.2. Drug Delivery Systems
Due to its structural characteristics, this compound can be incorporated into drug delivery systems aimed at improving the solubility and bioavailability of therapeutic agents. Its ability to form stable conjugates with various drugs makes it an attractive candidate for developing advanced drug delivery platforms .
3.1. Case Study: PROTACs Targeting TG2 in Ovarian Cancer
In a recent study focusing on ovarian cancer treatments, researchers synthesized a series of PROTACs using this compound as a key component. These PROTACs successfully induced degradation of transglutaminase 2 (TG2) in ovarian cancer cell lines OVCAR5 and SKOV3. The study demonstrated that the compounds could reduce TG2 levels significantly within hours of treatment, indicating their potential as effective therapeutic agents against ovarian cancer .
3.2. Case Study: Dual Inhibitory Activity Against APN and HDAC
Another case study explored the development of hybrids based on this compound that exhibited dual inhibitory activity against aminopeptidase N and histone deacetylases. These hybrids not only inhibited enzyme activity but also showed enhanced anti-angiogenic properties in vitro, suggesting their utility in cancer therapy .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | PROTAC Development | Effective protein degradation; promising for cancer treatment |
| Anticancer Activity | Reduced tumor-promoting protein levels | |
| Biochemical Applications | Enzyme Inhibition | Dual inhibition of aminopeptidase N and HDACs |
| Drug Delivery Systems | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of 2,5,8-Trioxa-11-azatridecan-13-oic acid involves its ability to form stable complexes with various biological molecules. It can interact with proteins and enzymes, altering their activity and function. The molecular targets include specific amino acid residues in proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2,5,8-Trioxa-11-azatridecan-13-oic acid with two structurally related compounds from the evidence:
Key Observations:
- Trioxa vs. Tetraaza Backbones : The target compound’s trioxa backbone enhances hydrophilicity and flexibility, whereas the tetraaza structure in the analog from introduces multiple nitrogen sites for metal coordination or hydrogen bonding .
- Functional Group Reactivity: The carboxylic acid in the target compound enables conjugation via carbodiimide chemistry (e.g., EDC/NHS), while the azide in 11-Azido-3,6,9-trioxaundecan-1-amine supports click chemistry applications . The tetraaza compound’s carboxymethyl and methylamino-oxoethyl groups may enhance its metal-binding capacity compared to the trioxa-aza analog .
Physicochemical Properties
- Hydrophilicity : The trioxa backbone in both the target compound and 11-Azido-3,6,9-trioxaundecan-1-amine increases water solubility, critical for biomedical applications.
Research and Application Insights
- Drug Delivery : The target compound’s ether linkages and carboxylic acid could serve as a PEG-like spacer for drug-polymer conjugates, similar to trioxa-azide derivatives used in antibody-drug conjugates .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5,8-Trioxa-11-azatridecan-13-oic acid, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves stepwise etherification and amidation. For example, sequential nucleophilic substitution reactions can construct the trioxa (three ether) backbone, followed by azide-alkyne cycloaddition (CuAAC) to introduce the aza group. Yield optimization requires precise control of reaction stoichiometry, temperature (e.g., 60–80°C for ether formation), and catalyst selection (e.g., BF₃·Et₂O for ether linkages). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the ether and amide linkages, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups. Purity assessment via Reverse-Phase HPLC (C18 column, gradient elution with acetonitrile/water) is recommended. Cross-referencing with computational tools (e.g., ACD/Labs Percepta) ensures structural accuracy .
Q. How should researchers handle stability challenges during storage and experimental use?
- Methodological Answer : Store the compound in anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis of the ether/amide bonds. Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure to identify degradation pathways. Use LC-MS to monitor decomposition products, such as fragmented ether chains or oxidized amines .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for this compound under catalytic conditions?
- Methodological Answer : Discrepancies in catalytic activity (e.g., palladium-mediated coupling efficiency) may arise from trace metal impurities or solvent polarity effects. Design controlled experiments with standardized reagents (e.g., HPLC-grade solvents, ultrapure catalysts). Perform kinetic studies (UV-Vis monitoring) and replicate conditions from conflicting literature. Meta-analysis of datasets using statistical tools (e.g., ANOVA) identifies outliers and systemic biases .
Q. How can computational modeling predict the compound’s behavior in complex biological systems (e.g., drug delivery)?
- Methodological Answer : Molecular Dynamics (MD) simulations (AMBER or GROMACS) model interactions with lipid bilayers to assess permeability. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron density distribution for reactivity hotspots. Validate predictions with in vitro assays (e.g., fluorescent tagging in cellular uptake studies) .
Q. What experimental designs mitigate toxicity risks while evaluating biomedical applications?
- Methodological Answer : Prioritize in silico toxicity screening (e.g., ProTox-II) to flag potential hazards. For in vitro testing, use tiered approaches: (1) Ames test for mutagenicity, (2) hemolysis assays for membrane disruption, and (3) zebrafish embryo models (OECD TG 236) for acute toxicity. Dose-response curves (IC₅₀ calculations) inform safe concentration ranges .
Q. How do solvent systems and pH influence the compound’s supramolecular assembly in polymer matrices?
- Methodological Answer : Solvent polarity (e.g., DMSO vs. THF) and pH (2–12) modulate self-assembly via H-bonding and electrostatic interactions. Characterize aggregates using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Small-Angle X-ray Scattering (SAXS) quantifies structural periodicity in aqueous/organic phases .
Data Analysis & Critical Evaluation
Q. What statistical approaches are robust for analyzing dose-dependent biological responses?
- Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response relationships. Use bootstrap resampling to estimate confidence intervals for EC₅₀/IC₅₀ values. For multiplexed data (e.g., cytokine profiling), apply Principal Component Analysis (PCA) to reduce dimensionality and identify key variables .
Q. How to validate the compound’s role in reaction mechanisms disputed across studies?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in carboxyl groups) tracks atom transfer in proposed pathways. Time-resolved FTIR or stopped-flow spectroscopy captures intermediate species. Compare kinetic isotope effects (KIE) with computational transition-state models to confirm/refute mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
